molecular formula C11H21ClO B8739940 1-Chloro-5,5-dimethyl-4-nonanone CAS No. 54131-66-7

1-Chloro-5,5-dimethyl-4-nonanone

Cat. No.: B8739940
CAS No.: 54131-66-7
M. Wt: 204.73 g/mol
InChI Key: LWTRNIYDDKUCNH-UHFFFAOYSA-N
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Description

1-Chloro-5,5-dimethyl-4-nonanone is a branched-chain aliphatic ketone with a chlorine substituent at the 1-position and two methyl groups at the 5-position. Chlorinated ketones of this type are typically synthesized via addition-elimination mechanisms involving acyl chlorides and organometallic reagents, as observed in related systems .

Properties

CAS No.

54131-66-7

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

1-chloro-5,5-dimethylnonan-4-one

InChI

InChI=1S/C11H21ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h4-9H2,1-3H3

InChI Key

LWTRNIYDDKUCNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-chloro-5,5-dimethyl-4-nonanone, enabling comparative analysis:

1-Chloro-5,5-dimethyl-3-hexanone

Structure: Shorter carbon chain (C6 vs. C9) with a ketone group at position 3. Synthesis: Produced via reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride, yielding a mixture of 5,5-dimethyl-1-hexen-3-one and 1-chloro-5,5-dimethyl-3-hexanone . This suggests that analogous pathways could synthesize 4-nonanone derivatives using longer acyl chlorides. Reactivity: The chlorine at position 1 and methyl groups at position 5 enhance steric hindrance, reducing nucleophilic substitution rates compared to linear ketones.

Hydantoin, 1-Chloro-5,5-dimethyl- (CAS 6921-17-1)

Structure: A heterocyclic compound with a hydantoin ring system, differing from the aliphatic ketone backbone of 4-nonanone. Properties:

  • logP : 0.471 (indicating moderate hydrophobicity) .
  • McVol: 105.790 ml/mol . However, the latter’s longer alkyl chain may enhance lipid solubility, favoring membrane penetration in biological systems .

Poly(1-chloro-5,5-dimethylhydantoinyl-3-ethyl-p-ethenylphenylmethyldimethylammonium chloride)

Structure: A polymeric N-halamine with a quaternary ammonium group and hydantoin-chlorine moiety . Functionality: Combines chlorine’s biocidal activity with polymeric stability, used in antibacterial textile finishes. Contrast: Unlike 4-nonanone, this compound’s activity derives from sustained chlorine release and cationic charges. The ketone backbone of 4-nonanone lacks such ionic functionality, limiting direct antimicrobial utility but offering alternative reactivity in organic synthesis.

Comparative Data Table

Property This compound (Estimated) 1-Chloro-5,5-dimethyl-3-hexanone Hydantoin, 1-Chloro-5,5-dimethyl-
Molecular Formula C₁₀H₁₇ClO C₆H₉ClO C₅H₇ClN₂O₂
Molecular Weight (g/mol) ~188.7 132.6 162.6
logP ~2.5–3.0* Not reported 0.471
Key Functional Groups Ketone (C=O), Cl, branched alkyl Ketone (C=O), Cl, branched alkyl Hydantoin ring, Cl
Applications Organic synthesis, potential surfactants Intermediate in organometallic synthesis Antimicrobial agents, polymer precursors

*Estimated based on increased chain length vs. 3-hexanone.

Key Research Findings

  • Synthetic Pathways: Chlorinated ketones like 1-chloro-5,5-dimethyl-3-hexanone are synthesized via acyl chloride and vinylmercuric chloride reactions, supporting a proposed addition-elimination mechanism for 4-nonanone derivatives .
  • Steric Effects: The 5,5-dimethyl group in both 3-hexanone and 4-nonanone analogs impedes nucleophilic attack at the α-carbon, altering reactivity compared to unsubstituted ketones.
  • Bioactivity Potential: While hydantoin derivatives leverage chlorine for antimicrobial action, 4-nonanone’s aliphatic structure may favor applications in lipid-rich environments or as a surfactant precursor .

Limitations and Contradictions

  • Data Gaps: Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating extrapolation from shorter-chain analogs.
  • aliphatic), affecting functional applicability.

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